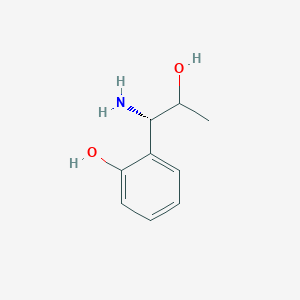![molecular formula C12H9N3O5 B15236116 2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid](/img/structure/B15236116.png)
2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid is a complex organic compound featuring a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid typically involves a copper(I)-catalyzed cascade reaction. This process starts with 3-diazoindolin-2-imines and 1,3,5-triazines, proceeding under mild conditions and tolerating a variety of functional groups . The reaction involves the formation of a copper–carbene intermediate and a formal [2 + 2 + 1] cycloaddition .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products
The major products formed from these reactions vary widely depending on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Its reactivity and stability might make it useful in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which 2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions could modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiroindole: A related compound with a spirocyclic structure fused to an indole moiety.
Spirooxindole: Another similar compound with a spirocyclic structure fused to an oxindole moiety.
Uniqueness
2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid is unique due to its specific arrangement of functional groups and the presence of both an imidazolidine and indolin moiety
Eigenschaften
Molekularformel |
C12H9N3O5 |
|---|---|
Molekulargewicht |
275.22 g/mol |
IUPAC-Name |
2-(2,2',5'-trioxospiro[1H-indole-3,4'-imidazolidine]-1'-yl)acetic acid |
InChI |
InChI=1S/C12H9N3O5/c16-8(17)5-15-10(19)12(14-11(15)20)6-3-1-2-4-7(6)13-9(12)18/h1-4H,5H2,(H,13,18)(H,14,20)(H,16,17) |
InChI-Schlüssel |
UCWDAAQRAKIPPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3(C(=O)N2)C(=O)N(C(=O)N3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B15236064.png)

![1-(4-[(2-Fluorophenyl)methoxy]phenyl)ethan-1-amine](/img/structure/B15236083.png)

![6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236090.png)
![(1-Trityl-1H-pyrazolo[4,3-C]pyridin-3-YL)methanol](/img/structure/B15236092.png)


![(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236124.png)
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236128.png)

